(3S,4S)-3,4-Bis(methoxymethyl)pyrrolidine;hydrochloride
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Overview
Description
(3S,4S)-3,4-Bis(methoxymethyl)pyrrolidine;hydrochloride is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound is characterized by its pyrrolidine ring substituted with methoxymethyl groups at the 3 and 4 positions, and it is often used as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-Bis(methoxymethyl)pyrrolidine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Substitution Reaction: Methoxymethyl groups are introduced at the 3 and 4 positions of the pyrrolidine ring through a substitution reaction. This can be achieved using methoxymethyl chloride in the presence of a base such as sodium hydride.
Chirality Induction: The stereochemistry is controlled using chiral catalysts or chiral starting materials to ensure the (3S,4S) configuration.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the stereochemical purity and overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3,4-Bis(methoxymethyl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methoxymethyl groups to hydroxymethyl groups.
Substitution: The methoxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of (3S,4S)-3,4-Bis(methoxymethyl)pyrrolidine.
Reduction: (3S,4S)-3,4-Bis(hydroxymethyl)pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.
Scientific Research Applications
(3S,4S)-3,4-Bis(methoxymethyl)pyrrolidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-3,4-Bis(methoxymethyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl groups enhance its binding affinity and selectivity towards these targets, facilitating various biochemical processes. The compound’s chiral nature also plays a crucial role in its biological activity, as it can interact stereospecifically with chiral centers in biological molecules.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-3,4-Bis(methoxymethyl)pyrrolidine;hydrochloride: The enantiomer of the compound with opposite stereochemistry.
(3S,4S)-3,4-Bis(hydroxymethyl)pyrrolidine;hydrochloride: A reduced form with hydroxymethyl groups instead of methoxymethyl groups.
(3S,4S)-3,4-Bis(ethoxymethyl)pyrrolidine;hydrochloride: An analog with ethoxymethyl groups.
Uniqueness
(3S,4S)-3,4-Bis(methoxymethyl)pyrrolidine;hydrochloride is unique due to its specific stereochemistry and the presence of methoxymethyl groups, which confer distinct chemical and biological properties. Its ability to act as a chiral building block and its applications in various fields make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
(3S,4S)-3,4-bis(methoxymethyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-10-5-7-3-9-4-8(7)6-11-2;/h7-9H,3-6H2,1-2H3;1H/t7-,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPVHJUZPTYXPK-WSZWBAFRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNCC1COC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CNC[C@H]1COC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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